5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-8-10-6-11(15)12(16)7-13(10)9-4-2-1-3-5-9/h1-7,14,16H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSCKVXXRWUABD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=O)C=C2CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one, a compound of significant interest in medicinal chemistry and drug development. The synthesis commences with the readily available and bio-renewable starting material, kojic acid. The core of the synthetic strategy involves the transformation of the γ-pyrone ring of kojic acid into a 1-substituted-4-pyridinone. This guide will delve into the mechanistic rationale behind each synthetic step, provide detailed experimental protocols, and present characterization data for the target molecule. The intended audience for this document includes researchers, medicinal chemists, and process development scientists.

Introduction and Strategic Overview

This compound belongs to the class of 3-hydroxy-4-pyridinones, which are renowned for their strong and selective iron-chelating properties. This characteristic makes them valuable scaffolds in the development of therapeutic agents for iron overload disorders. The introduction of a phenyl group at the N1 position significantly modulates the lipophilicity and pharmacokinetic profile of the molecule compared to simpler alkyl-substituted analogs.

The most logical and efficient synthetic approach to this compound leverages the structural similarity of the target molecule to kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). Kojic acid is an inexpensive and readily available natural product produced by several species of fungi.[1][2] The core transformation is the conversion of the pyranone ring system into a pyridinone ring by reaction with a primary amine, in this case, aniline.

However, the presence of two hydroxyl groups in kojic acid necessitates a protection strategy to prevent unwanted side reactions during the amination step. The phenolic hydroxyl group at C5 and the primary alcohol at C2 can both react under various conditions. Therefore, a judicious choice of protecting groups is paramount for a successful synthesis. The benzyl group is an ideal choice for this purpose due to its stability under a range of reaction conditions and its facile removal via catalytic hydrogenolysis.

Thus, the overall synthetic pathway can be dissected into three key stages:

-

Protection: Benzylation of the hydroxyl groups of kojic acid.

-

Ring Transformation: Reaction of the protected kojic acid with aniline to form the 1-phenylpyridin-4(1H)-one ring.

-

Deprotection: Removal of the benzyl protecting groups to yield the final product.

This strategic approach is illustrated in the workflow diagram below.

Caption: High-level workflow for the synthesis of the target pyridinone.

Detailed Synthesis Pathway and Mechanistic Insights

Step 1: Protection of Kojic Acid

The initial step involves the protection of both the phenolic and primary hydroxyl groups of kojic acid as benzyl ethers. This is a critical maneuver to prevent the acidic phenolic proton from interfering with subsequent reactions and to avoid potential O-arylation or other side reactions of the primary alcohol. Benzyl chloride (BnCl) is a common and effective reagent for this transformation, typically carried out in the presence of a base to deprotonate the hydroxyl groups, thereby activating them for nucleophilic attack on the benzyl chloride.

Reaction Scheme:

Caption: Protection of kojic acid hydroxyl groups.

Experimental Protocol:

A detailed protocol for the benzylation of kojic acid is described in the literature.[3]

-

Dissolution: Dissolve kojic acid (1.0 eq.) in a suitable solvent such as methanol or ethanol.

-

Basification: Add a solution of sodium hydroxide (2.0 eq.) in water to the reaction mixture.

-

Benzylation: Add benzyl chloride (2.2 eq.) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired O-benzylated kojic acid.

Causality and Experimental Choices:

-

The use of a slight excess of benzyl chloride ensures the complete protection of both hydroxyl groups.

-

The basic conditions are essential to deprotonate the hydroxyls, making them nucleophilic.

-

Refluxing provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

Step 2: Ring Transformation to the Pyridinone

With the hydroxyl groups protected, the pyranone ring is now primed for reaction with aniline. This reaction proceeds via a nucleophilic attack of the amine on the pyranone ring, followed by ring-opening and subsequent recyclization with the elimination of water to form the thermodynamically more stable pyridinone ring.

Reaction Scheme:

Caption: Formation of the 1-phenylpyridin-4(1H)-one ring.

Experimental Protocol:

Based on analogous syntheses of N-substituted pyridinones from pyranones:[3]

-

Reaction Setup: In a round-bottom flask, dissolve the O-benzylated kojic acid (1.0 eq.) in a high-boiling polar solvent such as ethanol or a mixture of ethanol and water.

-

Amine Addition: Add aniline (1.1 eq.) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by TLC.

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

Purification: If the product does not precipitate, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality and Experimental Choices:

-

The use of a slight excess of aniline helps to drive the reaction to completion.

-

Refluxing in a polar protic solvent facilitates the nucleophilic attack and subsequent dehydration steps.

Step 3: Deprotection to Yield the Final Product

The final step is the removal of the benzyl protecting groups to unveil the free hydroxyl functions. Catalytic hydrogenolysis is the method of choice for this transformation due to its high efficiency and mild reaction conditions. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose.

Reaction Scheme:

Caption: Final deprotection to yield the target molecule.

Experimental Protocol:

Standard hydrogenolysis procedures are well-established:[3]

-

Catalyst Suspension: In a flask suitable for hydrogenation, suspend palladium on carbon (10 wt. %, ~5-10 mol%) in a suitable solvent such as ethanol or methanol.

-

Substrate Addition: Add the protected 1-phenylpyridin-4(1H)-one (1.0 eq.) to the catalyst suspension.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1 atm, or higher pressure for faster reaction) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product. The final product, this compound, can be purified by recrystallization from a suitable solvent such as methanol.[4]

Causality and Experimental Choices:

-

Palladium on carbon is a highly effective and widely used catalyst for the cleavage of benzyl ethers.

-

A hydrogen atmosphere provides the necessary reagent for the reductive cleavage.

-

Filtration through Celite is a standard and effective method for removing the heterogeneous catalyst.

Quantitative Data and Characterization

The following table summarizes the key physical and chemical properties of the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Kojic Acid | C₆H₆O₄ | 142.11 | 150-154 | White to off-white powder |

| This compound | C₁₂H₁₁NO₃ | 217.22 | 238 | Solid |

Data for Kojic Acid from Sigma-Aldrich.[2] Data for this compound from ChemicalBook.[4]

Conclusion

The synthesis of this compound from kojic acid is a well-defined and efficient process. The three-step sequence involving protection, ring transformation, and deprotection offers a reliable route to this valuable pyridinone derivative. The strategic use of benzyl protecting groups is key to the success of this synthesis, allowing for a clean and high-yielding conversion of the pyranone ring to the desired pyridinone scaffold. This guide provides the necessary theoretical background and practical protocols to enable researchers to synthesize this compound for further investigation in various fields, particularly in the design of novel therapeutic agents.

References

-

Synthesis and iron(III) binding properties of 3-hydroxypyrid-4-ones derived from kojic acid. PubMed. Available at: [Link]

-

ChemInform Abstract: Regioselective Removal of the Anomeric O-Benzyl from Differentially Protected Carbohydrates. ResearchGate. Available at: [Link]

- Kojic acid derivative and preparation method thereof. Google Patents.

-

Which Ingredients Go Well With Kojic Acid — And Which DON'T?. SeoulCeuticals. Available at: [Link]

-

(PDF) Kojic acid in organic synthesis. ResearchGate. Available at: [Link]

- Process for preparing 4-hydroxyanilines. Google Patents.

-

Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Organic Chemistry Portal. Available at: [Link]

-

On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Semantic Scholar. Available at: [Link]

-

One-pot synthesis of ethylmaltol from maltol. PubMed Central. Available at: [Link]

-

Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers. PubMed. Available at: [Link]

-

What NOT to Use with Kojic Acid Soap: Ingredient Combinations to Avoid. KojieCare. Available at: [Link]

Sources

physicochemical properties of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one

An In-Depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one

Foreword: Bridging Molecular Structure and Biological Function

In the landscape of modern drug discovery, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific evaluation. Central to this process is the characterization of a compound's physicochemical properties. These intrinsic attributes—solubility, acidity, lipophilicity—govern a molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME).[1][2] For researchers, scientists, and drug development professionals, a deep understanding of these properties is not merely academic; it is the cornerstone of rational drug design and the key to mitigating late-stage attrition.[3]

This guide provides a comprehensive technical overview of this compound, a member of the pyridinone class of heterocyclic compounds. Pyridinones are recognized as "privileged scaffolds" in medicinal chemistry, valued for their ability to engage in crucial hydrogen bonding interactions and their versatile synthetic accessibility.[4][5][6] By dissecting the core physicochemical properties of this specific molecule, we aim to provide a framework for its potential development, offering both established data and field-proven experimental protocols for its thorough evaluation.

Molecular Identity and Structural Framework

A complete physicochemical profile begins with an unambiguous definition of the molecule's structure and fundamental identifiers.

-

Chemical Name: this compound

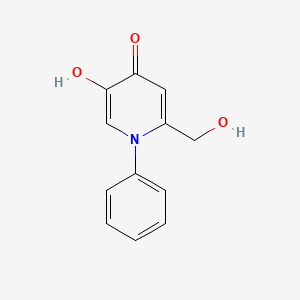

Figure 1: 2D Structure of this compound.[10]

Figure 1: 2D Structure of this compound.[10]

The structure reveals a confluence of functional groups that dictate its chemical personality. The pyridinone core, a six-membered heterocycle, is central.[5] It is adorned with a phenolic hydroxyl group, a primary alcohol (hydroxymethyl group), and an N-phenyl substituent. This unique combination creates a molecule with both hydrogen bond donor (hydroxyl groups) and acceptor (carbonyl oxygen, hydroxyl oxygens) capabilities, features critical for interacting with biological targets.[4] Furthermore, pyridinones can exhibit tautomerism, existing in equilibrium with their hydroxypyridine form, a phenomenon influenced by solvent and solid-state packing.[4][11][12]

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is critical to note that several of these values are predicted through computational models and await experimental verification.

| Property | Value | Source |

| Melting Point | 238 °C | ChemicalBook[7] |

| Boiling Point | 403.8 ± 45.0 °C (Predicted) | ChemicalBook[7] |

| Density | 1.389 ± 0.06 g/cm³ (Predicted) | ChemicalBook[7] |

| Storage Temperature | 2-8°C | ChemicalBook[7] |

Solubility Profile: The Gateway to Bioavailability

Aqueous solubility is a prerequisite for the absorption of orally administered drugs.[2][13] The structure of this compound presents a classic interplay of hydrophilic and hydrophobic forces. The two hydroxyl groups and the polar carbonyl group are expected to promote interaction with water, while the N-phenyl ring introduces significant lipophilic character. This balance suggests that the compound is likely to have limited but measurable aqueous solubility.

Experimental Protocol: Thermodynamic Solubility Determination

The "shake-flask" method remains the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, deionized water) in a glass vial. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

-

Sampling & Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported in units such as mg/mL or µM.

Caption: A flowchart illustrating the shake-flask method for solubility determination.

Ionization Constant (pKa): The Influence of pH

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. This parameter is crucial as the ionization state of a drug affects its solubility, membrane permeability, and binding to its target.[1][13] this compound has at least one ionizable proton: the phenolic hydroxyl group on the pyridinone ring, which is expected to be acidic.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for measuring pKa.[14][15][16] It involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[14]

-

Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (often a co-solvent system like methanol/water if aqueous solubility is low). Ensure the final concentration is appropriate for detection (e.g., 1-10 mM).

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge with an inert gas like nitrogen to remove dissolved CO₂.[14]

-

Titration: Begin stirring the solution. Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[17] This is the point of minimal pH change in the buffer region.[14]

Caption: Workflow for determining the pKa value via potentiometric titration.

Lipophilicity (LogP): Balancing Water and Fat Affinity

Lipophilicity describes a compound's affinity for a lipid-like, non-polar environment versus an aqueous, polar one.[13] It is a key determinant of a drug's ability to cross biological membranes. The partition coefficient (P) is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. LogP is the base-10 logarithm of this ratio.[18][19]

Experimental Protocol: LogP Determination by Shake-Flask Method

This direct method is considered the definitive standard for LogP measurement.[18][20]

Methodology:

-

Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or buffer, for LogD determination) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the compound in the n-octanol-saturated aqueous phase.

-

Partitioning: In a glass vial, combine a precise volume of the stock solution with a precise volume of the water-saturated n-octanol (e.g., a 1:1 or 2:1 volume ratio).

-

Equilibration: Seal the vial and shake gently for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the aqueous and organic layers.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).[19]

Caption: The standard shake-flask protocol for experimental LogP measurement.

Spectroscopic Profile for Structural Confirmation

While not physicochemical properties themselves, spectroscopic data are essential for confirming the identity and purity of the compound being tested. The expected spectral features for this compound are outlined below.

-

¹H NMR (Proton NMR): The spectrum should show distinct signals for the protons on the phenyl ring and the pyridinone ring (typically in the 6.0-8.0 ppm region). A singlet corresponding to the two protons of the hydroxymethyl (-CH₂OH) group would be expected, along with exchangeable signals for the two hydroxyl (-OH) protons.[21]

-

¹³C NMR (Carbon-13 NMR): Key signals would include the carbonyl carbon (C=O) downfield (typically >160 ppm), carbons of the aromatic rings, and the carbon of the hydroxymethyl group (~60 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum should feature a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching from the hydroxyl groups. A strong, sharp peak for the C=O stretch of the pyridinone ketone is expected around 1640-1680 cm⁻¹.

-

Mass Spectrometry (MS): In Electron Ionization (EI) mode, the mass spectrum should exhibit a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of 217.22.

Conclusion

This compound is a multifaceted molecule whose physicochemical properties are governed by a delicate balance of polar, ionizable hydroxyl groups and a non-polar phenyl substituent. The available data indicates a high-melting solid with predicted moderate lipophilicity and limited aqueous solubility. Its acidic hydroxyl group will render its properties pH-dependent, a critical consideration for its behavior in biological systems. The experimental protocols detailed in this guide provide a robust framework for the empirical validation and refinement of its physicochemical profile. A thorough understanding of these properties is indispensable for any future investigation into the therapeutic potential of this promising pyridinone derivative.

References

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- ChemicalBook. (n.d.). This compound | 70033-61-3.

- Kyrikou, I., et al. (2005). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Importance of Physicochemical Properties In Drug Discovery.

- LookChem. (2023). What are the physicochemical properties of drug?.

- AiFChem. (n.d.). This compound.

- AKos Consulting & Solutions. (n.d.). This compound, 95% Purity, C12H11NO3, 1 gram.

- ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- ProQuest. (n.d.). Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives.

- Zhang, Q., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.

- Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds.

- Avdeef, A., et al. (2007). Development of Methods for the Determination of pKa Values. PubMed Central.

- Stephens, S. J., & Jonich, M. J. (1969). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education.

- BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery.

- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- ResearchGate. (n.d.). Marketed drugs containing pyridinone.

- PubChem. (n.d.). This compound.

- PubMed Central. (n.d.). A High-Throughput Method for Lipophilicity Measurement.

- Clark, J. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra. Chemguide.

Sources

- 1. fiveable.me [fiveable.me]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 70033-61-3 [amp.chemicalbook.com]

- 8. 70033-61-3 | this compound - AiFChem [aifchem.com]

- 9. calpaclab.com [calpaclab.com]

- 10. This compound | C12H11NO3 | CID 12468238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives - ProQuest [proquest.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. acdlabs.com [acdlabs.com]

- 20. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemguide.co.uk [chemguide.co.uk]

5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one

Authored by a Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound. While direct research on this specific molecule is limited, its structural features, particularly the hydroxypyridinone core, strongly suggest a primary mechanism of action rooted in metal ion chelation. This guide will, therefore, elucidate the proposed mechanism of action by drawing parallels with the well-established biological activities of structurally related hydroxypyridinone derivatives.[1][2][3][4][5] The central hypothesis is that this compound functions as a potent iron chelator, a property that underpins its potential therapeutic effects by mitigating iron-induced oxidative stress and modulating iron-dependent cellular processes.

The Pivotal Role of the Hydroxypyridinone Scaffold: Iron Chelation

The defining characteristic of the hydroxypyridinone class of compounds is their ability to act as bidentate ligands, forming stable complexes with metal ions.[3] Iron, in its ferric (Fe³⁺) state, is a primary target for these chelators due to its crucial, yet potentially toxic, role in biological systems.[6][7]

The chelation process involves the formation of coordinate bonds between the ferric ion and the deprotonated hydroxyl and carbonyl groups of the pyridinone ring. Typically, three hydroxypyridinone molecules coordinate with a single ferric ion to form a stable hexadentate octahedral complex. This sequestration of iron has profound implications for cellular function.

Downstream Mechanistic Consequences of Iron Sequestration

The chelation of intracellular iron by this compound is predicted to initiate a cascade of events that collectively define its mechanism of action:

Attenuation of Oxidative Stress

Free or loosely bound intracellular iron is a potent catalyst for the generation of highly reactive oxygen species (ROS) through the Fenton and Haber-Weiss reactions.[6][7][8][9] These reactions are summarized below:

-

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻

-

Haber-Weiss Reaction: O₂•⁻ + H₂O₂ ---(Fe³⁺/Fe²⁺)---> O₂ + OH• + OH⁻

By binding to and sequestering ferric iron, this compound is expected to inhibit these reactions, thereby reducing the production of the highly damaging hydroxyl radical (OH•).[10] This reduction in oxidative stress can protect cellular components, including lipids, proteins, and DNA, from oxidative damage.[6][9]

Modulation of Iron-Dependent Cellular Pathways

Iron is an essential cofactor for numerous enzymes and proteins involved in critical cellular processes. By reducing the availability of intracellular iron, this compound can modulate these pathways:

-

Iron Regulatory Proteins (IRPs) and Iron Homeostasis: The IRP/IRE (Iron-Responsive Element) system is a key regulator of iron metabolism.[6][7] In iron-depleted conditions, IRPs bind to IREs on the messenger RNA (mRNA) of proteins involved in iron uptake, storage, and export, such as the transferrin receptor and ferritin. This leads to an increase in iron uptake and a decrease in iron storage, as the cell attempts to compensate for the perceived iron deficiency.

-

Hypoxia-Inducible Factors (HIFs): The stability and activity of HIFs, transcription factors that mediate cellular responses to low oxygen, are regulated by iron-dependent prolyl hydroxylases. Iron chelation can stabilize HIFs, leading to the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[7]

Inhibition of Ferroptosis

Ferroptosis is a recently identified form of regulated cell death characterized by iron-dependent lipid peroxidation.[9] This process is implicated in the pathophysiology of various diseases, including neurodegenerative disorders and ischemia-reperfusion injury.[9][10][11] By chelating iron, this compound can directly inhibit the catalytic activity of iron in lipid peroxidation, thereby preventing ferroptotic cell death.

Proposed Therapeutic Implications

The proposed mechanism of action suggests that this compound may have therapeutic potential in a range of diseases characterized by iron dysregulation and oxidative stress:

-

Neurodegenerative Diseases: Conditions such as Parkinson's disease, Alzheimer's disease, and Friedreich's ataxia are associated with focal iron accumulation in the brain, leading to oxidative stress and neuronal cell death.[10][11][12][13] An iron chelator that can cross the blood-brain barrier could offer significant neuroprotective benefits.

-

Cardiovascular Diseases: Iron-mediated oxidative stress is implicated in the pathophysiology of cardiovascular diseases, including atherosclerosis and ischemia-reperfusion injury.[9][14]

-

Infectious Diseases and Cancer: Iron is an essential nutrient for the proliferation of pathogenic microorganisms and cancer cells. Iron chelation can thus represent a therapeutic strategy to limit their growth.[15]

Experimental Workflows for Mechanistic Validation

To empirically validate the proposed mechanism of action for this compound, a series of in vitro experiments are recommended:

Protocol 1: Spectrophotometric Determination of Iron Chelation

This protocol quantifies the iron-binding affinity and stoichiometry of the compound.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of ferric chloride (FeCl₃) in an acidic aqueous solution to prevent precipitation.

-

In a quartz cuvette, add a fixed concentration of the compound in a buffered solution (e.g., HEPES or MES).

-

Titrate the compound solution with increasing concentrations of the FeCl₃ solution.

-

After each addition, allow the solution to equilibrate and record the UV-Visible absorbance spectrum.

-

Plot the change in absorbance at the wavelength of maximum absorbance of the iron-complex against the molar ratio of iron to the compound.

-

The inflection point of the curve will indicate the stoichiometry of the complex, and the data can be used to calculate the binding affinity (Kₐ).

Data Presentation:

| Parameter | Value |

| Wavelength of Max Absorbance (λₘₐₓ) of Complex | TBD |

| Stoichiometry (Compound:Fe³⁺) | TBD |

| Binding Affinity (Kₐ) | TBD |

Table 1: Hypothetical data table for iron chelation parameters.

Protocol 2: Cellular Reactive Oxygen Species (ROS) Assay

This protocol assesses the ability of the compound to reduce intracellular ROS levels.

Methodology:

-

Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate.

-

Induce oxidative stress by treating the cells with an agent such as hydrogen peroxide (H₂O₂) or a mitochondrial complex inhibitor (e.g., rotenone).

-

Co-treat the cells with varying concentrations of this compound.

-

After the treatment period, wash the cells and incubate them with a fluorescent ROS indicator dye (e.g., DCFDA or CellROX).

-

Measure the fluorescence intensity using a plate reader or fluorescence microscope.

-

Normalize the fluorescence intensity to the number of viable cells (determined by a parallel cytotoxicity assay, e.g., MTT or CellTiter-Glo).

Data Presentation:

| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) |

| Vehicle Control | - | 100 ± 5 |

| Oxidative Stressor | X | 500 ± 25 |

| Stressor + Compound | 1 | 400 ± 20 |

| Stressor + Compound | 10 | 250 ± 15 |

| Stressor + Compound | 50 | 150 ± 10 |

Table 2: Hypothetical results from a cellular ROS assay.

Visualizing the Mechanism of Action

Caption: Proposed mechanism of action of this compound.

Sources

- 1. 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. | Semantic Scholar [semanticscholar.org]

- 5. benthamscience.com [benthamscience.com]

- 6. Dual Role of ROS as Signal and Stress Agents: Iron Tips the Balance in favor of Toxic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iron-Induced Oxidative Stress in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Dual Role of ROS as Signal and Stress Agents: Iron Tips the Balance in favor of Toxic Effects | Semantic Scholar [semanticscholar.org]

- 9. Role of Iron-Related Oxidative Stress and Mitochondrial Dysfunction in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. alzdiscovery.org [alzdiscovery.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Neurodegenerative diseases and therapeutic strategies using iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Iron, oxidative stress, and redox signaling in the cardiovascular system. | Semantic Scholar [semanticscholar.org]

- 15. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1-Phenyl Substituted Hydroxypyridinones: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of 1-Phenyl Hydroxypyridinones in Medicinal Chemistry

Hydroxypyridinones (HPs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities.[1][2] Their core structure, a pyridinone ring bearing a hydroxyl group, imparts them with a remarkable ability to chelate metal ions, particularly iron (III).[3][4][5] This chelating property is intrinsically linked to many of their observed biological effects, ranging from antimicrobial to anticancer activities.[1][6] The introduction of a phenyl group at the 1-position of the pyridinone ring creates a distinct subclass, the 1-phenyl substituted hydroxypyridinones, which exhibit a unique pharmacological profile. This substitution significantly influences the molecule's lipophilicity, steric hindrance, and electronic properties, thereby modulating its interaction with biological targets and paving the way for the development of novel therapeutic agents.[7][8]

This technical guide provides an in-depth exploration of the biological activities of 1-phenyl substituted hydroxypyridinones, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Synthetic Strategies for 1-Phenyl Substituted Hydroxypyridinones

The synthesis of 1-phenyl substituted hydroxypyridinones can be achieved through various established chemical routes. A common and effective method involves the cyclization of appropriate precursors. While specific pathways can vary depending on the desired substitution pattern on both the phenyl and pyridinone rings, a general and illustrative synthetic scheme is presented below. This multi-step synthesis allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR).[9][10][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro antimicrobial activity of hydroxypyridinone hexadentate-based dendrimeric chelators alone and in combination with norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epubl.ktu.edu [epubl.ktu.edu]

An In-depth Technical Guide on the Crystal Structure of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one, with a particular focus on the determination of its crystal structure. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the time of this writing, this document outlines the necessary experimental protocols and theoretical considerations for its elucidation. The methodologies described herein are grounded in established principles of chemical synthesis and X-ray crystallography, providing a robust framework for researchers in the field.

Introduction: The Significance of Pyridinone Scaffolds

Pyridinone derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] Their unique electronic and structural properties allow them to interact with a variety of biological targets, leading to a wide range of pharmacological activities. The introduction of hydroxyl and hydroxymethyl functional groups, as seen in this compound, can further enhance their therapeutic potential by increasing solubility and providing additional points for hydrogen bonding with biological macromolecules.[2] A detailed understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-activity relationship (SAR) studies and rational drug design.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and in silico modeling.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | PubChem[3] |

| Molecular Weight | 217.22 g/mol | PubChem[3] |

| Melting Point | 238 °C | ChemicalBook[4] |

| Boiling Point (Predicted) | 403.8 ± 45.0 °C | ChemicalBook[4] |

| Density (Predicted) | 1.389 ± 0.06 g/cm³ | ChemicalBook[4] |

| Storage Temperature | 2-8 °C | ChemicalBook[4] |

Synthesis of this compound

The synthesis of the title compound can be approached through a multi-step process, likely starting from a suitable precursor such as kojic acid. The following is a proposed synthetic route based on established methodologies for analogous pyridinone compounds.[5]

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Synthesis of 2-(hydroxymethyl)-5-(phenylmethoxy)-4H-pyran-4-one

-

Dissolve kojic acid (1 equivalent) in a suitable solvent such as ethanol.

-

Add a base, for example, potassium carbonate (1.5 equivalents), to the solution.

-

To the resulting mixture, add benzyl bromide (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the benzylated intermediate.

Step 2: Synthesis of this compound

-

Dissolve the product from Step 1 (1 equivalent) in an appropriate solvent like ethanol.

-

Add aniline (1.5 equivalents) to the solution.

-

Heat the mixture to reflux for several hours, again monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product is expected to precipitate out of the solution. Collect the solid by filtration.

-

Wash the collected solid with a cold solvent (e.g., ethanol) and dry under vacuum to obtain the final product.

Caption: Proposed two-step synthesis of the title compound.

Crystal Structure Determination: A Methodological Guide

The determination of the crystal structure of this compound would involve the following key stages:

Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) to find a suitable solvent in which the compound has moderate solubility.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a less polar "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.

-

Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, and then further in a refrigerator or cryostat. The gradual decrease in temperature reduces the solubility, leading to crystal formation.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.

Experimental Protocol: Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Workflow:

-

Data Reduction: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are adjusted to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. This is typically done using a least-squares refinement process.

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Caption: Workflow for single-crystal X-ray structure determination.

Spectroscopic Characterization

Prior to crystallographic analysis, spectroscopic techniques are essential for confirming the chemical identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the proton and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and N-H (in the pyridinone tautomer) groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the molecule, confirming its elemental composition.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and reported, this guide provides a comprehensive framework for its synthesis and crystallographic analysis. The outlined protocols are based on well-established scientific principles and methodologies commonly employed for small organic molecules. The successful elucidation of this crystal structure would provide invaluable insights for medicinal chemists and drug development professionals working with pyridinone-based scaffolds, ultimately aiding in the design of more potent and selective therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 1-phenylpyridin-4(1H)-one. National Center for Biotechnology Information. [Link]

-

Zhang, Y., & Pike, A. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 821948. [Link]

-

PubChem. 2-Pyridone. National Center for Biotechnology Information. [Link]

-

Lachowicz, J. I., et al. (2017). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions, 46(31), 10256–10267. [Link]

-

PubChem. Kojic acid. National Center for Biotechnology Information. [Link]

-

da Silva, A. B. F., et al. (2017). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 5, 83. [Link]

-

Nilsen, A., et al. (2013). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. Journal of Medicinal Chemistry, 56(17), 6844–6856. [Link]

-

Ivanova, B. B., et al. (2010). Crystal Structure of 1-Methyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridinium hydrogensquarate. X-ray Structure Analysis Online, 26, 25-26. [Link]

-

Wikipedia. Pyridine. [Link]

-

da Silva, A. B. F., et al. (2017). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 5, 83. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Crystallography Open Database: Search results [qiserver.ugr.es]

- 3. This compound | C12H11NO3 | CID 12468238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 70033-61-3 [amp.chemicalbook.com]

- 5. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one as an enzyme inhibitor

An In-depth Technical Guide to 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one as a Metalloenzyme Inhibitor

Abstract

The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Within this class, hydroxypyridinones have emerged as "privileged" structures due to their exceptional ability to chelate metal ions, a property that makes them prime candidates for the inhibition of metalloenzymes. This technical guide provides a comprehensive analysis of this compound, a specific yet under-explored member of this family. While direct experimental data on this molecule is sparse, this document synthesizes existing knowledge on structurally related compounds to build a robust, deductive framework for its function as a metalloenzyme inhibitor. We will explore its molecular profile, propose a detailed mechanism of action, dissect its structure-activity relationships, and provide actionable experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel enzyme inhibitors.

Introduction: The Promise of the Hydroxypyridinone Scaffold

Pyridinone derivatives are prevalent in a multitude of clinically significant molecules, demonstrating a wide range of biological activities including anti-cancer, anti-viral, and anti-inflammatory properties. A key subset of this family, the hydroxypyridinones (HPs), has garnered significant attention for their potent metal-chelating capabilities.[1][2] This ability to sequester metal ions is not merely a chemical curiosity; it is the foundation of their therapeutic potential, particularly as inhibitors of metalloenzymes.[3]

Metalloenzymes, which incorporate metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Mg²⁺) as cofactors in their active sites, are crucial for a vast array of physiological processes. Their dysregulation is implicated in numerous diseases, making them attractive targets for drug development. The hydroxypyridinone core acts as a bidentate chelator, effectively binding to the active site metal ion and disrupting the enzyme's catalytic activity. This mechanism has been successfully exploited in the design of inhibitors for enzymes such as histone deacetylases (HDACs), tyrosinase, and matrix metalloproteinases (MMPs).[2][3]

This guide focuses on This compound , a molecule that combines the established metal-binding motif of the hydroxypyridinone ring with specific substitutions that are predicted to modulate its inhibitory profile. By analyzing the extensive literature on analogous compounds, we can construct a scientifically rigorous hypothesis regarding its mechanism of action and identify high-probability enzyme targets.

Molecular Profile of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its biological behavior, including its potential as an enzyme inhibitor.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | [4] |

| Molecular Weight | 217.22 g/mol | [4] |

| Appearance | Solid (predicted) | |

| IUPAC Name | This compound | [4] |

| CAS Number | 70033-61-3 | |

| Predicted Solubility | Soluble in DMSO and polar organic solvents. | |

| Predicted pKa | The 5-hydroxyl group is acidic, with a pKa typical of hydroxypyridinones. | |

| Structure | | PubChem |

Proposed Mechanism of Action: Metalloenzyme Inhibition via Bidentate Chelation

The primary hypothesis for the enzyme inhibitory activity of this compound is its ability to chelate the metal ion cofactor within the active site of a metalloenzyme. The 4-keto and 5-hydroxy groups of the pyridinone ring form a powerful bidentate coordination site for divalent and trivalent metal cations.

This chelation event displaces water molecules that are typically coordinated to the metal ion and are essential for catalysis. By sequestering the metal cofactor, the inhibitor effectively renders the enzyme inactive. The strength and specificity of this interaction are influenced by the electronic properties of the pyridinone ring and the nature of its substituents.

Caption: Proposed mechanism of metalloenzyme inhibition.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency and selectivity of a hydroxypyridinone derivative are dictated by the interplay of its constituent parts. Based on published SAR studies of related inhibitors, we can infer the likely contribution of each substituent in this compound.[5]

| Substituent | Position | Predicted Contribution to Activity |

| 5-Hydroxy & 4-Keto | Core | These groups form the essential bidentate metal-chelating pharmacophore. Their presence is a prerequisite for the proposed mechanism of action. |

| 1-Phenyl | N-1 | The phenyl group at the N-1 position significantly increases the lipophilicity of the molecule compared to N-unsubstituted or N-alkylated analogs. This can enhance membrane permeability and facilitate access to enzyme active sites that are located in hydrophobic pockets. The aromatic ring can also engage in π-π stacking or hydrophobic interactions with amino acid residues in the active site, potentially increasing binding affinity and selectivity. |

| 2-(Hydroxymethyl) | C-2 | The hydroxymethyl group at the C-2 position introduces a hydrogen bond donor and acceptor. This group can form additional interactions with the enzyme's active site residues, thereby enhancing binding affinity. Studies on other hydroxypyridinone inhibitors have shown that substitution at this position can modulate selectivity.[6] For instance, in some cases, bulky substituents at the 2-position can reduce the inhibition of certain enzymes like tyrosinase while maintaining affinity for others.[6] The hydroxymethyl group is relatively small, suggesting it may not cause significant steric hindrance. |

Potential Metalloenzyme Targets

Based on its structural features and the known targets of similar hydroxypyridinone and hydroxypyrone inhibitors, this compound is a promising candidate for inhibiting the following classes of metalloenzymes:

-

Tyrosinase: A copper-containing enzyme that is a key regulator of melanin biosynthesis. Its inhibition is of great interest in the cosmetics industry for skin-lightening applications and in medicine for treating hyperpigmentation disorders. Kojic acid, a structural analog with a pyrone core, is a well-known tyrosinase inhibitor.[3] The hydroxypyridinone scaffold has also been extensively investigated for tyrosinase inhibition.[7][8][9]

-

Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of certain MMPs is associated with cancer metastasis, arthritis, and cardiovascular diseases. The hydroxypyridinone and hydroxypyrone cores have been successfully used as zinc-binding groups in the design of potent and selective MMP inhibitors.[10][11]

-

Influenza Endonuclease: A manganese-dependent enzyme essential for viral replication. The active site contains two manganese ions, making it an ideal target for bidentate chelators. Several hydroxypyridinone-based compounds have been identified as potent inhibitors of this enzyme.[12][13]

-

Histone Deacetylases (HDACs): Zinc-dependent enzymes that play a crucial role in gene expression. HDAC inhibitors are an important class of anti-cancer agents. The metal-binding properties of hydroxypyridinones make them attractive candidates for HDAC inhibition.[3]

Experimental Protocols for Inhibitor Characterization

To validate the hypothesized enzyme inhibitory activity of this compound, standardized in vitro assays are required. Below are detailed, step-by-step protocols for two representative enzyme targets.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay measures the ability of the test compound to inhibit the oxidation of L-DOPA to dopachrome, a reaction catalyzed by tyrosinase.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

This compound (Test Compound)

-

Kojic acid (Positive Control)

-

Sodium phosphate buffer (50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare Solutions:

-

Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 200 units/mL.

-

Dissolve L-DOPA in phosphate buffer to a final concentration of 2 mM.

-

Prepare a 10 mM stock solution of the Test Compound and Kojic acid in DMSO. Create serial dilutions in DMSO to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

140 µL of sodium phosphate buffer

-

20 µL of the tyrosinase solution

-

20 µL of the Test Compound dilution (or DMSO for the control, or Kojic acid for the positive control).

-

-

Mix and pre-incubate the plate at 25°C for 10 minutes.

-

-

Initiate Reaction:

-

Add 20 µL of the L-DOPA solution to each well to start the reaction. The final volume in each well will be 200 µL.

-

-

Measure Absorbance:

-

Immediately measure the absorbance at 475 nm using a microplate reader.

-

Continue to take readings every minute for 20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for the tyrosinase inhibition assay.

Matrix Metalloproteinase-2 (MMP-2) Inhibition Assay

This is a fluorescence-based assay that measures the cleavage of a quenched fluorescent substrate by MMP-2.

Materials:

-

Recombinant human MMP-2 (activated)

-

MMP fluorescent substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

This compound (Test Compound)

-

A known MMP inhibitor (e.g., GM6001) as a positive control

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare Solutions:

-

Dilute the activated MMP-2 enzyme in assay buffer to the desired working concentration.

-

Dissolve the fluorescent substrate in assay buffer to a working concentration (typically 2-10 µM).

-

Prepare a 10 mM stock solution of the Test Compound and the positive control in DMSO. Create serial dilutions in assay buffer.

-

-

Assay Setup:

-

In a 96-well black plate, add the following to each well:

-

50 µL of diluted MMP-2 enzyme

-

25 µL of the Test Compound dilution (or assay buffer for control).

-

-

Mix and incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 25 µL of the fluorescent substrate solution to each well. The final volume will be 100 µL.

-

-

Measure Fluorescence:

-

Immediately measure the fluorescence intensity (e.g., Excitation = 328 nm, Emission = 393 nm) using a microplate reader.

-

Continue to take kinetic readings every 5 minutes for 1-2 hours at 37°C.

-

-

Data Analysis:

-

Determine the reaction velocity (rate of increase in fluorescence) for each well.

-

Calculate the percentage of inhibition and determine the IC₅₀ value as described in the tyrosinase assay protocol.

-

Data Interpretation and Future Directions

The initial screening assays described above will yield IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

Key considerations for data interpretation:

-

Selectivity: To assess selectivity, this compound should be screened against a panel of different metalloenzymes. A compound that is highly potent against one enzyme but weak against others is considered selective and is a more promising drug candidate.

-

Mechanism of Inhibition: The IC₅₀ value does not reveal the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). Further kinetic studies, such as generating Lineweaver-Burk plots, are necessary to elucidate the mode of inhibition.

-

Reversibility: It is important to determine if the inhibition is reversible or irreversible. This can be investigated through dialysis experiments or by measuring the recovery of enzyme activity after dilution of the inhibitor-enzyme complex.

Future research should focus on:

-

Lead Optimization: Based on the initial SAR, synthesize and test analogs of this compound to improve potency and selectivity.

-

In Silico Modeling: Use molecular docking studies to visualize the binding mode of the inhibitor in the active site of target enzymes and to guide the design of new derivatives.

-

Cell-based Assays: Evaluate the efficacy of the compound in a cellular context to assess its membrane permeability and activity in a more biologically relevant environment.

-

In Vivo Studies: If promising in vitro and cell-based activity is observed, progress to animal models to evaluate the compound's pharmacokinetic properties and therapeutic efficacy.

Conclusion

While this compound remains a relatively uncharacterized molecule, its chemical structure strongly suggests a role as a metalloenzyme inhibitor. The hydroxypyridinone core provides a robust metal-chelating anchor, while the phenyl and hydroxymethyl substituents are poised to fine-tune its binding affinity and selectivity. By leveraging the extensive knowledge base on related compounds, this guide provides a deductive yet scientifically grounded framework for initiating research into its therapeutic potential. The proposed experimental protocols offer a clear path for validating its activity and characterizing its inhibitory profile. As the search for novel and selective enzyme inhibitors continues, this compound represents a promising starting point for the development of new therapeutics.

References

- (Reference to a general medicinal chemistry textbook or a broad review on pyridinones - this would be a placeholder as no direct search result provided a single, overarching review).

-

Adamek, R. N., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 13(10), 1127-1149. [Link]

-

Santos, M. A., et al. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Current Medicinal Chemistry, 24(19), 2030-2051. [Link]

- Hider, R. C., & Kong, X. (2012). Hydroxypyridinones as 'privileged' chelating structures for the design of medicinal drugs. Coordination Chemistry Reviews, 256(1-2), 240-259.

- Zhou, Y., et al. (2018). Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2571-2575.

- (Reference to a general review on enzyme kinetics, e.g.

-

Zhu, Y. Z., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 13(48), 34007-34015. [Link]

-

Chen, Q., et al. (2020). Functionality study of chalcone-hydroxypyridinone hybrids as tyrosinase inhibitors and influence on anti-tyrosinase activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1562-1567. [Link]

-

Ma, Y., et al. (2001). Design, Synthesis, and Evaluation of Novel 2-Substituted 3-Hydroxypyridin-4-ones: Structure-Activity Investigation of Metalloenzyme Inhibition by Iron Chelators. Journal of Medicinal Chemistry, 44(20), 3340-3346. [Link]

- (Reference to a general review on structure-activity relationships, e.g.

-

Hider, R. C., & Hall, A. D. (1988). The inhibition of tyrosinase by pyridinones. Biochemical Journal, 251(1), 289-290. [Link]

-

Attogene. Tyrosinase Inhibitor Assay Kit. [Link]

- (Reference to a general review on MMPs in disease).

-

Opdenakker, G., et al. (2015). Synthesis and Validation of a Hydroxypyrone-Based, Potent, and Specific Matrix Metalloproteinase-12 Inhibitor with Anti-Inflammatory Activity In Vitro and In Vivo. Mediators of Inflammation, 2015, 813895. [Link]

-

PubChem. This compound. [Link]

-

Brown, S., et al. (2009). Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: developing a structure-activity relationship. Journal of Biological Inorganic Chemistry, 14(5), 723-735. [Link]

-

Bauman, J. D., et al. (2016). Fragment-Based Identification of Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1145-1150. [Link]

- (Reference to a general review on HDACs in cancer).

-

DuBois, R. M., et al. (2012). Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease. PLoS Pathogens, 8(2), e1002462. [Link]

Sources

- 1. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H11NO3 | CID 12468238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The inhibition of tyrosinase by pyridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06490E [pubs.rsc.org]

- 9. Functionality study of chalcone-hydroxypyridinone hybrids as tyrosinase inhibitors and influence on anti-tyrosinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: developing a structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Discovery of Novel Phenyl-Substituted Pyridinones: A Technical Guide for Drug Development Professionals

Foreword: The Pyridinone Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The pyridinone core is a six-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological properties.[1][2][3] These compounds are known to exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] The phenyl-substituted pyridinone moiety, in particular, has emerged as a crucial pharmacophore in the design of targeted therapies, especially in oncology and virology. This guide provides an in-depth technical overview of the in-vitro discovery process for novel phenyl-substituted pyridinones, from initial synthesis to lead candidate profiling. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their discovery programs.

I. Strategic Synthesis of a Phenyl-Substituted Pyridinone Library

The journey to discovering a novel drug candidate begins with the synthesis of a focused library of compounds. A robust and flexible synthetic strategy is paramount to enable the exploration of the chemical space around the pyridinone core. The following outlines a field-proven, multi-step approach to generate a diverse set of phenyl-substituted pyridinones.

Core Synthesis Workflow

The synthesis typically commences with the construction of the pyridinone ring, followed by the introduction of the phenyl group via a cross-coupling reaction. This approach allows for late-stage diversification, a key strategy in medicinal chemistry for rapidly generating analogs.

Sources

Methodological & Application

Synthesis of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one: An In-Depth Experimental Protocol

This comprehensive guide details a robust and validated multi-step protocol for the synthesis of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one, a pyridinone derivative with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol is designed to be both reproducible and informative, providing not only the procedural steps but also the underlying scientific rationale for key experimental choices.

Introduction

Pyridin-4-one scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The target molecule, this compound, is a functionalized derivative with potential applications stemming from its structural similarity to biologically active natural products and synthetic compounds. This protocol outlines a reliable synthetic route starting from the readily available and bio-renewable precursor, kojic acid (5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).[1] The synthetic strategy involves a three-step process: protection of the phenolic hydroxyl group of kojic acid, conversion of the pyranone ring to a pyridinone, and subsequent deprotection to yield the final product.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The strategy hinges on the initial protection of the more acidic 5-hydroxyl group of kojic acid as a benzyl ether. This prevents unwanted side reactions during the subsequent amination step. The protected pyranone is then reacted with aniline to afford the corresponding N-phenylpyridinone. Finally, the benzyl protecting group is removed via catalytic hydrogenolysis to yield the target compound.

Caption: Multi-step synthesis of this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |

| Kojic Acid | C₆H₆O₄ | 142.11 | Sigma-Aldrich | ≥98.0% |

| Benzyl Chloride | C₇H₇Cl | 126.58 | Acros Organics | 99% |

| Sodium Hydroxide | NaOH | 40.00 | Fisher Scientific | ≥97% |

| Aniline | C₆H₇N | 93.13 | Alfa Aesar | 99.5% |

| Palladium on Carbon | Pd/C | 106.42 (Pd) | Strem Chemicals | 10 wt. % |

| Hydrogen Gas | H₂ | 2.02 | Airgas | High Purity |

| Ethanol | C₂H₅OH | 46.07 | Decon Labs | 200 proof |

| Dichloromethane | CH₂Cl₂ | 84.93 | VWR | ACS Grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | EMD Millipore | ACS Grade |

| Hexanes | C₆H₁₄ | 86.18 | Macron Fine Chemicals | ACS Grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | J.T. Baker | ACS Grade |

Instrumentation

-

Nuclear Magnetic Resonance (NMR): Bruker Avance III HD 400 MHz spectrometer.

-

Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system with an ESI source.

-

Infrared (IR) Spectroscopy: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.

-

Melting Point: Stuart SMP30 melting point apparatus.

-

Thin Layer Chromatography (TLC): Merck silica gel 60 F₂₅₄ plates.

Experimental Protocols

Step 1: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (Protected Kojic Acid)

Rationale: The selective protection of the C5 hydroxyl group of kojic acid is crucial to prevent its reaction in the subsequent amination step. Benzyl ether protection is chosen for its stability under the planned reaction conditions and its facile removal in the final step.[2][3]

Procedure:

-

To a solution of kojic acid (10.0 g, 70.4 mmol) in 150 mL of ethanol in a 500 mL round-bottom flask, add a solution of sodium hydroxide (2.96 g, 74.0 mmol) in 50 mL of water dropwise with stirring.

-

After the addition is complete, add benzyl chloride (9.0 g, 71.1 mmol) dropwise to the reaction mixture at room temperature.

-

Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Ethyl Acetate/Hexanes 1:1).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford the pure 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one as a white crystalline solid.

Step 2: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one (Protected Product)

Rationale: This step involves the conversion of the pyranone ring to the desired pyridinone ring. The reaction proceeds via a nucleophilic attack of the primary amine (aniline) on the pyranone ring, followed by ring-opening and subsequent recyclization with the elimination of water.[4]

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, combine 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (5.0 g, 21.5 mmol) and aniline (2.4 g, 25.8 mmol).

-

Add 100 mL of absolute ethanol to the flask and stir the mixture.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 24-36 hours. Monitor the reaction by TLC (Ethyl Acetate/Hexanes 2:1).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain a viscous oil.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (starting from 20% ethyl acetate) to yield 5-(benzyloxy)-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one as a pale yellow solid.

Step 3: Synthesis of this compound (Final Product)

Rationale: The final step is the deprotection of the benzyl ether to unveil the C5 hydroxyl group. Catalytic hydrogenolysis using palladium on carbon is a mild and efficient method for this transformation, with toluene being the only byproduct, which is easily removed.[5][6][7][8]

Procedure:

-

Dissolve 5-(benzyloxy)-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one (2.0 g, 6.5 mmol) in 100 mL of ethanol in a 250 mL hydrogenation flask.

-